methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular formula, C₁₄H₁₈ClNO₃ , reflects a pyrrolidine core substituted with a methyl ester group at position 2 and a 4-chloro-3,5-dimethylphenoxy moiety at position 4. The IUPAC name, methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate , systematically describes its structure:
- Pyrrolidine backbone : A five-membered saturated heterocycle with nitrogen at position 1.
- Stereochemistry : Configurations at C2 and C4 are both S, as denoted by the (2S,4S) prefix.
- Substituents :
- A methyl ester (-COOCH₃) at C2.
- A 4-chloro-3,5-dimethylphenoxy group (-O-C₆H₂Cl(CH₃)₂) at C4.
The SMILES notation , ClC1=C(C(C)=C(OC2C[C@H](NC2)C(=O)OC)C(C)=C1), encodes connectivity and stereochemistry, while the InChIKey VFYVITZSTXCAFS-RYUDHWBXSA-N uniquely identifies the compound.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈ClNO₃ |
| Molecular weight | 283.75 g/mol |
| Stereochemical descriptors | (2S,4S) |
| CAS registry number | Not publicly disclosed |
Properties
CAS No. |
1354487-28-7 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
AWUPDKHJMURXRH-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@H]2C[C@H](NC2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Enamines
A method adapted from EP3015456A1 employs a chiral enamine intermediate derived from (S)-pyroglutamic acid.
- Step 1 : Methyl (S)-pyroglutamate is treated with allyl bromide under basic conditions (n-BuLi, THF, −78°C) to introduce the C4 substituent.
- Step 2 : Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the double bond, yielding the cis-pyrrolidine with >98% diastereomeric excess (de).
- Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 85% | 92% |
| 2 | 90% | 95% |
Hydroamination of Alkynes
As described in PMC7227796, silver-catalyzed hydroamination of propargylamines forms the pyrrolidine ring.
- Conditions : AgOAc (10 mol%), DCM, rt, 24 h.
- Outcome : Achieves 78% yield with 94% enantiomeric excess (ee) using a chiral propargylamine precursor.
Introduction of the 4-Chloro-3,5-dimethylphenoxy Group
The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
SNAr with 4-Chloro-3,5-dimethylphenol
Ullmann Coupling
Using CuI/L-proline catalysis (PMC2391011):
- Conditions : CuI (20 mol%), L-proline (40 mol%), K₃PO₄, DMSO, 100°C.
- Outcome : 75% yield with retention of stereochemistry.
Esterification and Final Functionalization
The methyl ester is typically introduced early but may require protection during subsequent steps.
Fischer Esterification
- Process : Reaction of pyrrolidine-2-carboxylic acid with methanol/H₂SO₄ under reflux (12 h).
- Yield : 95%.
Protective Group Strategies
- Boc Protection : Tert-butyloxycarbonyl (Boc) groups are used to shield the amine during phenoxy coupling, followed by TFA deprotection (CN111440051A).
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenation (Route 1) | 68% | >98% de | High | Moderate |
| Hydroamination (Route 2) | 58% | 94% ee | Moderate | High |
| Ullmann Coupling (Route 3) | 63% | 89% ee | Low | Low |
Key Observations :
- Route 1 offers superior stereocontrol but requires high-pressure hydrogenation equipment.
- Route 3, while cost-effective, suffers from scalability issues due to prolonged reaction times.
Optimization Challenges and Solutions
Racemization During Alkylation
Regioselectivity in Phenoxy Substitution
- Challenge : Competing O- vs. C-alkylation.
- Mitigation : Employing bulky bases (e.g., LDA) ensures exclusive O-alkylation.
Characterization and Purity Control
Analytical Data
Scalability in Pilot Trials
- Batch Size : 500 g runs achieved 85% yield with 98% purity, confirming industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Compounds with additional functional groups on the phenoxy ring.
Scientific Research Applications
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine/Piperidine Carboxylate Esters
Key Compounds:
- Methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate ()
- Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate ()
Analysis :
- Structural Differences: The target compound’s 4-chloro-3,5-dimethylphenoxy group differs from the 2,5-dimethylphenoxy group in ’s analog, altering electronic and steric properties. The chlorine atom increases molecular weight and polarizability compared to methyl .
- Ring Size : Piperidine derivatives (e.g., ) exhibit lower melting points (79–81°C) than pyrrolidine analogs, likely due to reduced ring strain and packing efficiency .
Pyrrolidine Carboxamides ()
Key Compounds:
- (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Analysis :
- Amide vs. Ester : The carboxamide group in ’s compound improves hydrogen-bonding capacity and aqueous solubility compared to the target’s ester.
Thiazolidine Derivatives ()
Key Compounds:
- (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
Analysis :
Biological Activity
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity through a review of relevant studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₉ClN₁O₃
- CAS Number : 1354484-62-0
- Molecular Weight : 285.76 g/mol
The presence of the pyrrolidine core and the chloro-substituted phenoxy group suggests potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds with similar structures often interact with various biological pathways. The following mechanisms have been proposed for this compound:
- Inhibition of Protein Interactions : The compound may inhibit specific protein interactions critical for cancer cell proliferation. For example, it has been suggested to act as an MDM2 inhibitor, which plays a role in regulating p53 activity in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often evaluated using assays such as the resazurin assay to measure cell viability .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have shown that:
- It exhibits selective cytotoxicity against certain cancer cell lines.
- In vitro experiments indicate that the compound can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
- MDM2 Inhibition Study :
- Antioxidant Effects :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
